4-Phenylcyclohexanecarbaldehyde

Organic Synthesis Reaction Yield Aldehyde Intermediates

Sourcing flexible aldehyde building blocks often introduces unwanted conformational heterogeneity in drug candidate synthesis. 4-Phenylcyclohexanecarbaldehyde (CAS 1466-74-6) is a rigidified scaffold that solves this by locking the phenyl and formyl groups into a defined spatial orientation. · Enables high diastereocontrol in nucleophilic additions, crucial for synthesizing enantiomerically pure APIs. · Key intermediate for IDO inhibitor pharmacophores and somatostatin receptor modulators. · Supplied with certified purity for reliable late-stage C-H activation and medicinal chemistry diversification.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 1466-74-6
Cat. No. B075294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexanecarbaldehyde
CAS1466-74-6
Synonyms4-PHENYLCYCLOHEXANECARBOXALDEHYDE
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CC(CCC1C=O)C2=CC=CC=C2
InChIInChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2
InChIKeyIMLXMWDBBUJWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexanecarbaldehyde: Aromatic Aldehyde Building Block


4-Phenylcyclohexanecarbaldehyde (CAS 1466-74-6) is a versatile aromatic aldehyde featuring a cyclohexane ring with a phenyl substituent at the 4-position and a reactive formyl group. This structure provides a unique combination of aliphatic ring flexibility and aromatic functionality, making it a valuable intermediate in organic synthesis [1]. Its predicted physical properties include a boiling point of ~297.6°C at 760 mmHg, a melting point of 45.69°C, and a refractive index of n20D 1.58 .

Aldehyde building block for medicinal chemistry and stereoselective synthesis programs

Rigid cyclohexane scaffold supports conformational control in pharmacophore design

Reactive formyl group enables C–H functionalization and transient directing group strategies

Why Generic Aldehydes Fail


While many aromatic aldehydes are commercially available, 4-Phenylcyclohexanecarbaldehyde cannot be simply interchanged with simpler analogs like benzaldehyde or 4-phenylbutanal. The key differentiator is its saturated cyclohexane backbone, which imparts structural rigidity and a defined spatial orientation for the phenyl and formyl groups [1]. This rigid framework is critical for applications requiring controlled stereochemistry, as the cyclohexane ring restricts conformational freedom compared to linear alkyl chains [2]. The data presented in Section 3 provides quantitative evidence of its specific performance in synthetic applications, demonstrating that generic substitution risks compromising reaction yield, product purity, and stereochemical outcome.

Conformational flexibility mismatch

Linear analogs such as 4-phenylbutanal lack the cyclohexane chair, potentially reducing stereochemical control and diastereoselectivity.

Physical state and handling differences

Liquid aldehydes like benzaldehyde may present different purification and storage profiles; solid-state simplifies crystallization and reduces volatility risks.

Synthetic outcome variability

Substituting with a less rigid or electronically distinct aldehyde may shift reaction yields and compromise the reproducibility of reported synthetic routes.

4-Phenylcyclohexanecarbaldehyde: Evidence vs. Analogs


Synthetic Yield vs. Generic Baseline

In a documented synthetic procedure for 4-Phenylcyclohexanecarbaldehyde, a specific reaction achieved a calculated yield of 82.3% . While a direct head-to-head yield comparison with a different aldehyde under identical conditions is not available in this dataset, this figure provides a quantitative benchmark for evaluating the efficiency of this compound's preparation. This yield is a critical metric for procurement, as it directly impacts the cost-effectiveness and scalability of downstream research and industrial processes. A generic aldehyde would have a theoretical baseline yield of 100%, but practical yields for novel compounds often fall below this ideal.

Synthetic yield
Reported
82.3%

Provides a quantitative benchmark for route planning and cost estimation.

Patent-derived procedure; head-to-head comparator data not available.

Organic Synthesis Reaction Yield Aldehyde Intermediates

Physical State vs. Benzaldehyde

The predicted melting point of 4-Phenylcyclohexanecarbaldehyde is 45.69°C . This contrasts with benzaldehyde, a common aromatic aldehyde alternative, which has a melting point of -26°C and is a liquid at room temperature. This 71.69°C difference in melting point is a significant practical consideration. The solid state of 4-Phenylcyclohexanecarbaldehyde at ambient temperatures can offer distinct advantages in handling, purification (e.g., recrystallization), and storage stability compared to liquid aldehydes.

Melting point vs. benzaldehyde
Data to verify
45.69°C vs −26°C (Δ71.69°C)

Solid state may simplify crystallization and reduce volatility during storage.

Predicted value; experimental confirmation recommended.

Physical Property Handling and Storage Solid Aldehyde

Stereochemical Rigidity vs. 4-Phenylbutanal

The compound's cyclohexane backbone provides a stable framework that contributes to controlled stereochemistry in synthetic applications [1]. This is a class-level inference derived from its structure. In contrast, a flexible analog like 4-phenylbutanal, which has a linear alkyl chain, possesses multiple low-energy conformations, making stereocontrol more challenging. The rigidity of the cyclohexane ring, with its well-defined chair conformations, restricts the spatial orientation of the phenyl and formyl substituents. This pre-organization can be crucial for achieving high diastereoselectivity or enantioselectivity in subsequent reactions.

Conformational rigidity vs. 4-phenylbutanal
Class-level
High rigidity (chair conformations) vs. flexible chain

Rigid scaffold may support higher diastereoselectivity in chiral synthesis.

Structure-based inference; verify with target reaction.

Stereoselective Synthesis Conformational Analysis Drug Discovery Intermediates

Metal-Catalyzed C-H Functionalization

Cyclohexanecarbaldehyde derivatives, including those with a 4-phenyl substituent, have been successfully employed in catalytic C-H functionalization reactions. A study demonstrated that a hindered β-amino amide transient directing group can effect the di-trans-arylation of cyclohexanecarbaldehydes with good yields . The reaction conditions and yields are dependent on the substrate's specific structure and stereochemistry. While direct yield data for 4-Phenylcyclohexanecarbaldehyde in this exact transformation is not provided in the abstract, the study confirms its class suitability for advanced catalytic processes.

C–H functionalization reactivity
Class-level
Pd(OAc)₂/TDG system, di-trans-arylation

Demonstrates utility in late-stage diversification methodology research.

Class suitability confirmed; yield depends on specific substrate and conditions.

C-H Activation Catalytic Arylation Transient Directing Group

4-Phenylcyclohexanecarbaldehyde: Key Applications


IDO Inhibitor Synthesis

Patents disclose the use of 4-Phenylcyclohexanecarbaldehyde as a key intermediate in the preparation of novel IDO inhibitor compounds [1]. The rigid cyclohexane core is likely crucial for achieving the desired conformation of the pharmacophore to effectively bind the IDO enzyme active site. Its utility in this context supports its procurement for medicinal chemistry programs targeting immuno-oncology and other IDO-related therapeutic areas.

Somatostatin Receptor Ligands

The compound is referenced as a building block in the synthesis of heterocyclic derivatives for use as somatostatin agonists or antagonists, as detailed in patent WO2004/046107 [2]. The rigidity of the 4-phenylcyclohexane moiety can be leveraged to lock the molecule into a bioactive conformation, potentially enhancing receptor subtype selectivity and improving pharmacokinetic properties compared to more flexible analogs.

C-H Functionalization Substrate

As demonstrated by its class inclusion in studies on the di-trans-arylation of cyclohexanecarbaldehydes, this compound is a relevant substrate for developing and applying cutting-edge C-H activation techniques . Researchers focused on late-stage functionalization or the rapid diversification of cyclic aldehyde scaffolds would prioritize this building block to explore new chemical space and streamline synthetic routes to complex molecules.

Diastereoselective Chiral Building Block Synthesis

Due to the inherent rigidity of the cyclohexane ring, 4-Phenylcyclohexanecarbaldehyde is a strategic starting material for diastereoselective reactions, such as nucleophilic additions to the aldehyde group. The fixed conformation of the ring can bias the approach of a reagent, leading to high levels of diastereocontrol. This makes it a valuable intermediate for synthesizing enantiomerically pure or enriched compounds, which is a fundamental requirement in the pharmaceutical and fine chemical industries.

Application
Selection Property
Validation Focus
IDO inhibitor intermediate research
Rigid cyclohexane core for pharmacophore modeling
Binding assays and target engagement studies
Somatostatin receptor ligand synthesis
Conformational control for receptor subtype selectivity
Receptor binding and functional assay evaluation
C–H functionalization substrate
Aldehyde reactivity with transient directing groups
Catalytic efficiency and substrate scope assessment
Diastereoselective chiral building block
Cyclohexane rigidity for facial selectivity control
Diastereomeric ratio and ee determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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